molecular formula C16H9N3O2S B578652 2-(Pyridin-3-ylamino)naphtho[2,3-d]thiazole-4,9-dione CAS No. 1313739-00-2

2-(Pyridin-3-ylamino)naphtho[2,3-d]thiazole-4,9-dione

Cat. No.: B578652
CAS No.: 1313739-00-2
M. Wt: 307.327
InChI Key: QUTYDAWXPFXSBJ-UHFFFAOYSA-N
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Description

2-(Pyridin-3-ylamino)naphtho[2,3-d]thiazole-4,9-dione is a complex organic compound known for its intricate structure and diverse applications in scientific research. This compound features a naphthoquinone skeleton fused with a thiazole ring and a pyridine moiety, making it a valuable subject for studies in medicinal chemistry, material science, and other fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-3-ylamino)naphtho[2,3-d]thiazole-4,9-dione typically involves the reaction of 2-(methylsulfinyl)naphtho[2,3-d]thiazole-4,9-dione with pyridin-3-ylamine. This reaction is carried out under controlled conditions, often in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-3-ylamino)naphtho[2,3-d]thiazole-4,9-dione undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the pyridine moiety can be replaced by other nucleophiles.

    Oxidation and Reduction: The naphthoquinone skeleton allows the compound to undergo redox reactions, making it a potential candidate for studies involving electron transfer processes.

Common Reagents and Conditions

Common reagents used in these reactions include strong nucleophiles, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups attached to the pyridine ring, while oxidation and reduction can modify the quinone structure .

Scientific Research Applications

2-(Pyridin-3-ylamino)naphtho[2,3-d]thiazole-4,9-dione has a wide range of applications in scientific research:

    Medicinal Chemistry: The compound exhibits potential anticancer, anti-inflammatory, and antibacterial activities, making it a candidate for drug development.

    Material Science: Its unique photophysical properties, such as fluorescence, make it useful in the development of advanced materials and sensors.

    Biological Studies: The compound’s ability to interact with biological molecules, such as DNA gyrase, highlights its potential as a tool for studying cellular processes and developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of 2-(Pyridin-3-ylamino)naphtho[2,3-d]thiazole-4,9-dione involves its interaction with molecular targets such as DNA gyrase. This interaction disrupts the normal functioning of the enzyme, leading to cell death in microbial organisms. Additionally, the compound’s redox properties enable it to participate in electron transfer processes, further contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

    2-(Piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione: Known for its antimicrobial activity.

    2-(Methylsulfinyl)naphtho[2,3-d]thiazole-4,9-dione: Used as an intermediate in the synthesis of various derivatives.

Uniqueness

2-(Pyridin-3-ylamino)naphtho[2,3-d]thiazole-4,9-dione stands out due to its combination of a naphthoquinone skeleton, thiazole ring, and pyridine moiety. This unique structure imparts distinct photophysical properties and biological activities, making it a versatile compound for various research applications.

Properties

IUPAC Name

2-(pyridin-3-ylamino)benzo[f][1,3]benzothiazole-4,9-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9N3O2S/c20-13-10-5-1-2-6-11(10)14(21)15-12(13)19-16(22-15)18-9-4-3-7-17-8-9/h1-8H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUTYDAWXPFXSBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)SC(=N3)NC4=CN=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20735064
Record name 2-[(Pyridin-3-yl)amino]naphtho[2,3-d][1,3]thiazole-4,9-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20735064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1313739-00-2
Record name 2-[(Pyridin-3-yl)amino]naphtho[2,3-d][1,3]thiazole-4,9-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20735064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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